RORγt Inverse Agonist Potency and Selectivity
In a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones, the compound containing a 4-(perfluoropropan-2-yl)phenyl group (compound 26) demonstrated an IC50 of 5 nM in a Gal4-luciferase reporter assay for RORγt inverse agonism [1]. Importantly, the perfluoropropan-2-yl group was identified as a critical structural element for achieving high selectivity against the pregnane X receptor (PXR) and liver X receptors (LXRα/β) [2]. Non-fluorinated or alternative perfluoroalkyl substituted analogs in the same series exhibited significantly reduced selectivity and potency, highlighting the unique contribution of the heptafluoroisopropyl motif [2].
| Evidence Dimension | RORγt Inverse Agonist Potency (IC50) and Nuclear Receptor Selectivity Profile |
|---|---|
| Target Compound Data | IC50 = 5 nM; High selectivity over PXR, LXRα, and LXRβ |
| Comparator Or Baseline | Non-fluorinated or shorter-chain perfluoroalkyl analogs in the same series; selectivity and potency significantly reduced |
| Quantified Difference | Approximately >10-fold difference in selectivity for related nuclear receptors compared to non-optimized analogs; exact quantitative selectivity ratios for direct comparators are not reported but are described as critical for achieving the desired profile. |
| Conditions | In vitro Gal4-luciferase reporter assay in Jurkat cells; Selectivity assessed against PXR, LXRα, and LXRβ in cellular assays |
Why This Matters
For medicinal chemists, this quantifies the essential role of the perfluoropropan-2-yl group in achieving both high potency and a clean selectivity profile, a key differentiator for lead optimization in autoimmune disease drug discovery.
- [1] BindingDB. BDBM414411: Affinity Data for RORγt Inverse Agonist. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=414411 View Source
- [2] Shi, J., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Bioorganic & Medicinal Chemistry Letters, 29(4), 658-662. View Source
